
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(2-tert-Butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a tert-butylphenoxy group at position 2 of the acetamide backbone and a methoxy-methyl-substituted phenylamine moiety. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs (e.g., N-(2-methoxy-5-methylphenyl)acetamide derivatives) are frequently studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-(tert-butyl)phenol with 2-methoxy-5-methylaniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, solvent recovery and recycling systems are employed to reduce waste and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Methoxy-methylphenyl groups (common in ) may improve solubility relative to purely hydrophobic substituents (e.g., trifluoromethylbenzothiazole in ).
Enzyme Inhibition Potential: Analogues like 13 () demonstrate that N-phenethyl chains and second aromatic rings significantly enhance 17β-HSD2 inhibition. The target compound lacks a second aromatic system, suggesting lower potency for similar targets unless compensated by tert-butyl interactions.
Synthetic Accessibility: Compounds with fluorophenoxy (e.g., 30, ) or methylsulfonyl () groups require specialized reagents (e.g., bromoacetyl bromide, K₂CO₃), whereas the tert-butylphenoxy group may simplify synthesis due to commercial availability of tert-butylphenol derivatives.
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Pharmacological Data
Key Insights:
- Lipophilicity : The target compound’s tert-butyl group increases LogP (~4.2) compared to n-butyl analogues (~3.1–3.8), favoring blood-brain barrier penetration but risking solubility challenges.
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to hydroxylated analogues (e.g., 15 , ).
Biological Activity
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of acetamides that exhibit various pharmacological properties, including anti-inflammatory, analgesic, and possibly antitumor effects.
The molecular formula of this compound is C23H31NO2, with a molecular weight of approximately 365.51 g/mol. The structural features include a tert-butyl group, a methoxy group, and an acetamide moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H31NO2 |
Molecular Weight | 365.51 g/mol |
Structure | Structure |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structures can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-kB signaling pathway.
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, a study highlighted that compounds with similar functional groups could decrease cell viability in breast cancer cells by promoting apoptotic pathways.
Mechanistic Studies
The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in inflammation and tumorigenesis:
- Cyclooxygenase Inhibition : Reduces prostaglandin synthesis.
- NF-kB Pathway Modulation : Alters the expression of genes involved in inflammation.
- Apoptotic Induction : Triggers programmed cell death in malignant cells.
Case Study 1: In Vitro Analysis on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
- MCF-7 Cells : IC50 value of 15 µM after 48 hours.
- HeLa Cells : IC50 value of 20 µM after 48 hours.
These findings suggest that the compound has selective cytotoxicity towards certain cancer cell types.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation, administration of 50 mg/kg of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide?
The synthesis typically involves nucleophilic substitution and amidation reactions. A common approach is:
- Step 1: React 2-tert-butylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2-tert-butylphenoxy)acetyl chloride.
- Step 2: Couple the intermediate with 2-methoxy-5-methylaniline under reflux in a polar aprotic solvent (e.g., acetonitrile) .
- Purification: Use column chromatography with hexane:ethyl acetate (9:1) and verify purity via TLC .
- Characterization: Confirm structure using ¹H/¹³C NMR and FTIR spectroscopy to identify key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
Q. How is the compound structurally characterized to confirm its identity?
A multi-technique approach is essential:
- Single-crystal XRD: Resolve the crystal lattice and hydrogen-bonding interactions (e.g., amide N–H···O motifs) .
- NMR spectroscopy: Analyze chemical shifts for tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.2 ppm) .
- Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Parameter screening: Use a Design of Experiments (DoE) approach to test temperature (50–120°C), solvent polarity (toluene vs. DMF), and base strength (NaH vs. K₂CO₃).
- Reaction monitoring: Employ in-situ FTIR to track the disappearance of the chloroacetyl chloride peak (~1800 cm⁻¹) .
- Contradictions in yields: If lower yields occur in polar solvents, investigate side reactions (e.g., hydrolysis of chloroacetyl chloride) via LC-MS .
Q. What methodologies address contradictory bioactivity data in enzyme inhibition studies?
- Assay validation: Compare results across multiple assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s autofluorescence .
- Solubility adjustments: Use DMSO concentrations <1% to avoid solvent-induced denaturation of enzymes .
- Structural analogs: Test derivatives (e.g., replacing tert-butyl with ethoxy) to isolate steric/electronic effects on activity .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the acetamide moiety’s interaction with catalytic lysine residues .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
- ADMET profiling: Predict pharmacokinetics (e.g., CYP450 inhibition risk) using SwissADME .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
- Cell line profiling: Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., HEK293) to assess selectivity .
- Metabolic interference: Measure ATP levels and ROS production to distinguish cytotoxic vs. cytostatic effects .
- Synergy studies: Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic effects .
Q. Methodological Notes
- Contradiction resolution: Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Advanced synthesis: For scale-up, implement continuous flow reactors to enhance reproducibility and reduce byproducts .
- Data reporting: Adhere to FAIR principles by depositing raw spectral data in public repositories (e.g., PubChem) .
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-10-11-18(23-5)16(12-14)21-19(22)13-24-17-9-7-6-8-15(17)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSQSPXQVYHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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